molecular formula C13H17N3 B2385853 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine CAS No. 1250358-58-7

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine

Cat. No.: B2385853
CAS No.: 1250358-58-7
M. Wt: 215.3
InChI Key: HTFVLCZDUGERKB-UHFFFAOYSA-N
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Description

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a dimethylamino group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions at the active site, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(2)13-7-5-11(6-8-13)15-10-12-4-3-9-14-12/h3-9,14-15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVLCZDUGERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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